molecular formula C9H7ClN2 B1418350 2-Chloro-3-methyl-1,5-naphthyridine CAS No. 1049030-27-4

2-Chloro-3-methyl-1,5-naphthyridine

Cat. No. B1418350
M. Wt: 178.62 g/mol
InChI Key: ZLMWTBCPHZEGLU-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-1,5-naphthyridine is a chemical compound with the CAS Number: 1049030-27-4 . It has a molecular weight of 178.62 and its IUPAC name is 2-chloro-3-methyl[1,5]naphthyridine . The compound is solid in physical form .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including 2-Chloro-3-methyl-1,5-naphthyridine, has been extensively studied . One of the synthetic strategies involves the use of the Skraup quinoline synthesis adapted to 3-aminopyridine . Another method involves the Green synthesis of substituted 1,8-naphthyridin-thiazole scaffolds .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-methyl-1,5-naphthyridine can be represented by the InChI Code: 1S/C9H7ClN2/c1-6-5-8-7(12-9(6)10)3-2-4-11-8/h2-5H,1H3 . This indicates that the compound consists of a naphthyridine ring with chlorine and methyl substituents.


Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives has been explored with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . Specific chemical reactions involving 2-Chloro-3-methyl-1,5-naphthyridine are not explicitly mentioned in the retrieved papers .


Physical And Chemical Properties Analysis

2-Chloro-3-methyl-1,5-naphthyridine is a solid compound . Its exact physical and chemical properties are not explicitly mentioned in the retrieved papers .

Scientific Research Applications

Biological and Pharmacological Activities

1,8-Naphthyridine derivatives, including those structurally related to 2-Chloro-3-methyl-1,5-naphthyridine, have shown a variety of interesting biological activities. These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. Additionally, these derivatives have potential applications in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. The broad spectrum of activities establishes these compounds as potent scaffolds in therapeutic and medicinal research, indicating the possibility of similar applications for 2-Chloro-3-methyl-1,5-naphthyridine derivatives (Madaan et al., 2015).

Further, the synthetic derivatives of 1,8-naphthyridines have been found to possess anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, platelet aggregation inhibition, antioxidant, EGFR inhibition, protein kinase inhibition, and various other activities. These extensive biological properties suggest a wide range of research and therapeutic applications, potentially applicable to 2-Chloro-3-methyl-1,5-naphthyridine as well (Gurjar & Pal, 2018).

Environmental and Toxicological Studies

While the primary focus is on biological and therapeutic applications, it's important to consider the environmental and toxicological aspects of similar compounds. Studies on other chemicals, such as triclosan and polychlorinated naphthalenes, have highlighted the importance of understanding the occurrence, toxicity, and degradation of these compounds in the environment. Such research underscores the necessity for comprehensive environmental and toxicological evaluations of all naphthyridine derivatives, including 2-Chloro-3-methyl-1,5-naphthyridine, to ensure their safe and sustainable use (Bedoux et al., 2012).

Safety And Hazards

The safety and hazards associated with 2-Chloro-3-methyl-1,5-naphthyridine are not explicitly mentioned in the retrieved papers .

properties

IUPAC Name

2-chloro-3-methyl-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-5-8-7(12-9(6)10)3-2-4-11-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMWTBCPHZEGLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=N2)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-methyl-1,5-naphthyridine

CAS RN

1049030-27-4
Record name 2-chloro-3-methyl-1,5-naphthyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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